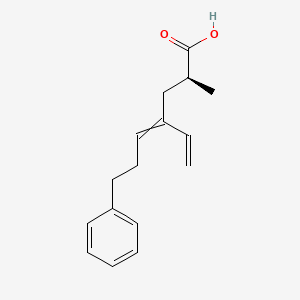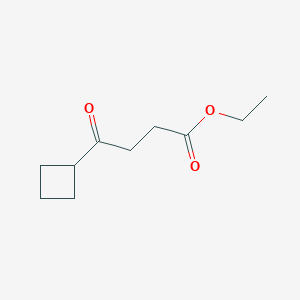![molecular formula C21H15F6OP B12615969 (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane CAS No. 919765-85-8](/img/structure/B12615969.png)
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a chemical compound with the molecular formula C21H15F6OP It is known for its unique structure, which includes a phosphane core bonded to a 4-methoxyphenyl group and two 4-(trifluoromethyl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane typically involves the reaction of chlorodiphenylphosphine with 4-methoxyphenylmagnesium bromide and 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphanes: Resulting from substitution reactions.
Metal Complexes: Formed in coordination reactions with transition metals.
科学的研究の応用
Chemistry
In chemistry, (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is used as a ligand in catalysis. It enhances the efficiency of catalytic reactions, such as cross-coupling reactions, by stabilizing the transition state and increasing the reaction rate .
Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other functional materials .
作用機序
The mechanism of action of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective ligand in various chemical processes .
類似化合物との比較
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Similar in structure but with three trifluoromethylphenyl groups instead of two.
(4-Methoxyphenyl)diphenylphosphine: Similar but lacks the trifluoromethyl groups.
Bis(4-methoxyphenyl)phenylphosphine: Similar but with two methoxyphenyl groups instead of one.
Uniqueness
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability in various chemical reactions. The compound’s ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
特性
CAS番号 |
919765-85-8 |
|---|---|
分子式 |
C21H15F6OP |
分子量 |
428.3 g/mol |
IUPAC名 |
(4-methoxyphenyl)-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C21H15F6OP/c1-28-16-6-12-19(13-7-16)29(17-8-2-14(3-9-17)20(22,23)24)18-10-4-15(5-11-18)21(25,26)27/h2-13H,1H3 |
InChIキー |
XATTXEBVZJFQPV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)





![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)

![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
